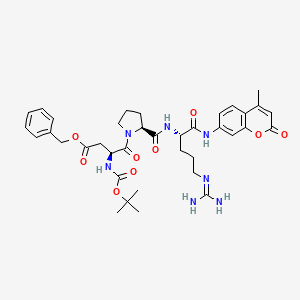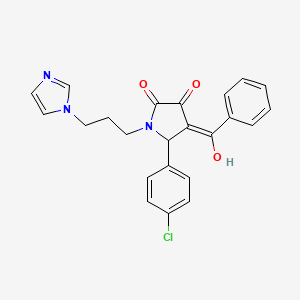
Arabidopyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arabidopyl alcohol is a naturally occurring compound found in certain plant species, including Arabidopsis thaliana. These compounds are derived from phenylalanine and are part of the phenylpropanoid pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arabidopyl alcohol is synthesized from the catechol-substituted substrate caffealdehyde. The synthesis involves the hydroxylation of p-coumaraldehyde by the enzyme CYP84A4, a phenylpropanoid hydroxylase . This process produces caffealdehyde, which is then converted to this compound through a series of enzymatic reactions involving ring cleavage dioxygenase .
Industrial Production Methods: While there is limited information on the industrial production of this compound, it is likely that the process would involve the large-scale cultivation of Arabidopsis thaliana or other suitable plant species, followed by extraction and purification of the compound. Advances in metabolic engineering and synthetic biology could potentially enhance the yield and efficiency of production.
Chemical Reactions Analysis
Types of Reactions: Arabidopyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form arabidopic acid. This reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield iso-arabidopyl alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives. These reactions often require catalysts such as acids or bases.
Major Products: The major products formed from these reactions include iso-arabidopyl alcohol, arabidopic acid, and iso-arabidopic acid .
Scientific Research Applications
Arabidopyl alcohol has several scientific research applications across various fields:
Chemistry: It serves as a model compound for studying the phenylpropanoid pathway and the biosynthesis of related compounds.
Biology: this compound is used to investigate the metabolic processes in plants, particularly in Arabidopsis thaliana.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry: The compound’s unique chemical properties make it a valuable component in the development of new materials and products
Mechanism of Action
The mechanism of action of arabidopyl alcohol involves its interaction with specific enzymes and molecular targets within the phenylpropanoid pathway. The compound is synthesized through the hydroxylation of p-coumaraldehyde by CYP84A4, followed by further enzymatic reactions . These processes are crucial for the production of various phenylpropanoid-derived compounds, which play essential roles in plant metabolism and defense .
Comparison with Similar Compounds
Iso-arabidopyl alcohol: A structural isomer of arabidopyl alcohol with similar chemical properties.
Arabidopic acid: An oxidized form of this compound.
Iso-arabidopic acid: An isomer of arabidopic acid with distinct chemical characteristics.
Properties
Molecular Formula |
C9H8O5 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
4-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C9H8O5/c10-3-1-2-6-4-7(9(12)13)14-8(11)5-6/h1-2,4-5,10H,3H2,(H,12,13)/b2-1+ |
InChI Key |
JZWUYCGDMCRRTE-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(OC1=O)C(=O)O)/C=C/CO |
Canonical SMILES |
C1=C(C=C(OC1=O)C(=O)O)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


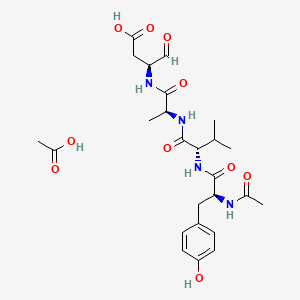
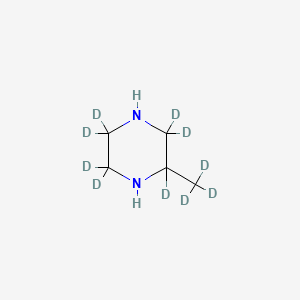
![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]acetamide](/img/structure/B15139788.png)

![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B15139800.png)
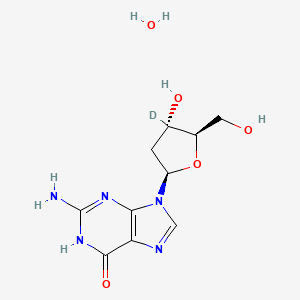
![2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15139827.png)


![4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15139842.png)
